

1,3-Indandione: A Versatile Scaffold for the Development of Agrochemicals

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Compound of Interest

Compound Name: 1,3-Indandione

Cat. No.: B147059

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Introduction

1,3-Indandione, a bicyclic aromatic β -diketone, has emerged as a privileged scaffold in the design and synthesis of a diverse range of biologically active molecules. Its unique structural features, including an active methylene group flanked by two carbonyl functionalities, provide a versatile platform for chemical modifications, leading to the development of compounds with significant applications in various fields, including medicine and agriculture. In the realm of agrochemicals, **1,3-indandione** derivatives have been successfully commercialized as rodenticides and continue to be explored for their potential as herbicides and fungicides. This document provides a detailed overview of the application of **1,3-indandione** as a building block for agrochemicals, complete with experimental protocols, quantitative data, and mechanistic insights.

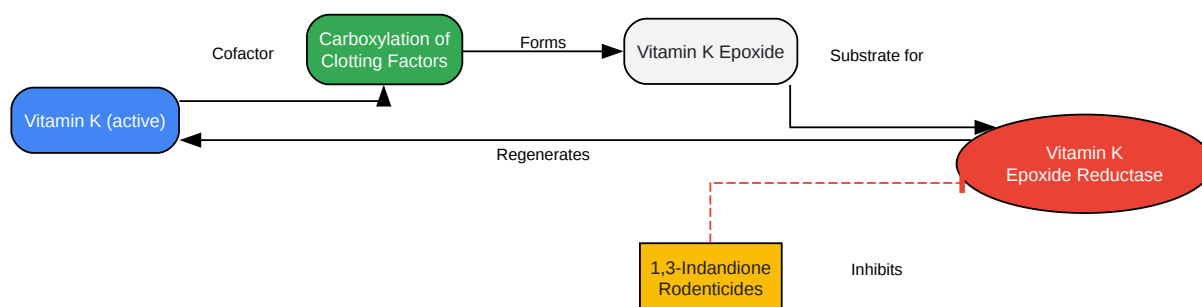
Rodenticidal Applications

The most prominent application of **1,3-indandione** in the agrochemical sector is in the development of anticoagulant rodenticides. These compounds act by inhibiting the vitamin K cycle, leading to fatal hemorrhaging in rodents. Key commercial examples include pindone, chlorophacinone, and diphenadione.

Mechanism of Action: Anticoagulant Activity

1,3-Indandione-based rodenticides function as vitamin K antagonists. They specifically inhibit the enzyme Vitamin K Epoxide Reductase (VKOR), a crucial component in the vitamin K cycle.

This enzyme is responsible for the regeneration of the active form of vitamin K, which is an essential cofactor for the gamma-carboxylation of several blood clotting factors (II, VII, IX, and X). By blocking VKOR, these rodenticides prevent the activation of these clotting factors, leading to a state of anticoagulation and ultimately, internal bleeding and death in rodents.



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Caption: Inhibition of the Vitamin K cycle by **1,3-indandione** rodenticides.

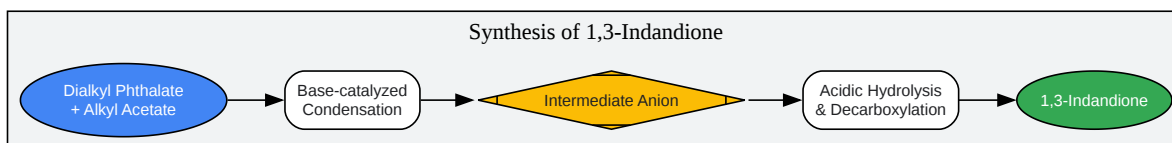
Quantitative Data on Rodenticidal Activity

The efficacy of **1,3-indandione**-based rodenticides is determined by their acute oral toxicity (LD50) and their acceptance by rodents in baits (palatability). The following table summarizes the anticoagulant activity of selected 2-substituted **1,3-indandione** derivatives.

Compound	Prothrombin Time (PT) in seconds (± SD)
Anisindione (reference drug)	36.0 (± 26.42)[1]
2-(4-Methylsulfonylphenyl)indane-1,3-dione	33.71 (± 26.01)[1]
2-(4-Chlorophenyl)indane-1,3-dione	26.39 (± 15.75)[1]
2-(4-Fluorophenyl)indane-1,3-dione	22.93 (± 5.25)[1]
2-Phenylindane-1,3-dione	13.97 (± 1.87)[1]

Experimental Protocols

A general and straightforward method for the synthesis of the **1,3-indandione** scaffold involves the condensation of a dialkyl phthalate with an alkyl acetate in the presence of a base, followed by hydrolysis and decarboxylation.[2]



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References

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